2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile 2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile
Brand Name: Vulcanchem
CAS No.: 338976-15-1
VCID: VC4180910
InChI: InChI=1S/C12H14ClN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-6-4-9(13)5-7-10/h4-7,15H,1-3H3/b16-11+
SMILES: CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)Cl)C#N
Molecular Formula: C12H14ClN3O2S
Molecular Weight: 299.77

2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile

CAS No.: 338976-15-1

Cat. No.: VC4180910

Molecular Formula: C12H14ClN3O2S

Molecular Weight: 299.77

* For research use only. Not for human or veterinary use.

2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile - 338976-15-1

Specification

CAS No. 338976-15-1
Molecular Formula C12H14ClN3O2S
Molecular Weight 299.77
IUPAC Name (1E)-1-tert-butylsulfonyl-N-(4-chloroanilino)methanimidoyl cyanide
Standard InChI InChI=1S/C12H14ClN3O2S/c1-12(2,3)19(17,18)11(8-14)16-15-10-6-4-9(13)5-7-10/h4-7,15H,1-3H3/b16-11+
Standard InChI Key VLCPUAZUQXIQNA-LFIBNONCSA-N
SMILES CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)Cl)C#N

Introduction

Chemical Identity and Structural Analysis

2-(tert-Butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile is a nitrile derivative featuring a tert-butylsulfonyl group, a hydrazone moiety linked to a 4-chlorophenyl ring, and an acetonitrile functional group. Its molecular formula is C₁₂H₁₄ClN₃O₂S, corresponding to a molecular weight of 299.78 g/mol . The compound’s IUPAC name underscores its substituents: the tert-butylsulfonyl group at position 2, the hydrazono bridge connecting to the 4-chlorophenyl group, and the nitrile group.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number338976-15-1
Molecular FormulaC₁₂H₁₄ClN₃O₂S
Molecular Weight299.78 g/mol
Synonyms2-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(1,1-dimethylethyl)sulfonyl]acetonitrile
SMILES NotationCC(C)(C)S(=O)(=O)C(=NNC₁=CC=C(C=C₁)Cl)C#N

The SMILES notation reveals a tert-butylsulfonyl group (CC(C)(C)S(=O)(=O)), a hydrazone-imine (=NNC₆H₄Cl), and a nitrile (C#N). This structure suggests potential reactivity at the hydrazone and nitrile sites, though experimental data remain limited .

Synthesis and Production

  • Hydrazone Formation: Reaction of 4-chlorophenylhydrazine with a ketone or aldehyde.

  • Sulfonylation: Introduction of the tert-butylsulfonyl group using tert-butylsulfonyl chloride under basic conditions.

The absence of peer-reviewed synthesis reports for this specific compound underscores the need for further methodological research .

Physicochemical Properties

  • Solubility: Likely low in water due to the hydrophobic tert-butyl and aryl groups; moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: The sulfonyl group may enhance stability against hydrolysis compared to sulfonic acids. The hydrazone moiety could exhibit pH-dependent tautomerism.

SupplierLocationAdvantage ScoreContact Information
Matrix ScientificUnited States80sales@matrixscientific.com
Key Organics LimitedUnited Kingdom50enquiries@keyorganics.ltd.uk
Ryan Scientific, Inc.United States60ryan.reichlyn@ryansci.com

These suppliers cater to research and development sectors, though bulk production capabilities are unspecified.

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